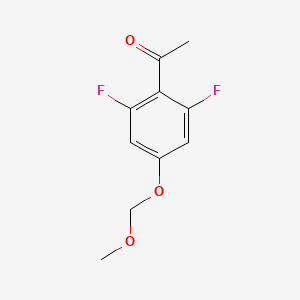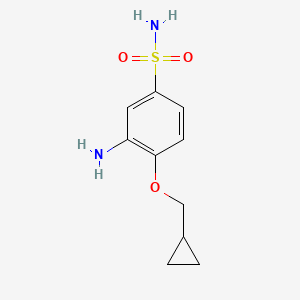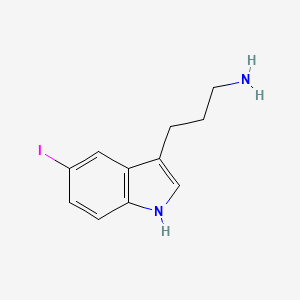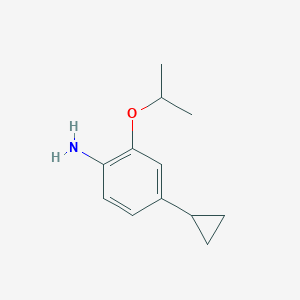
3-Fluoro-N-isopropyl-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-isopropyl-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C10H11F4NO It is known for its unique structural features, including a trifluoromethoxy group and a fluoro substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-isopropyl-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-isopropyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding aniline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include quinones, aniline derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Fluoro-N-isopropyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-isopropyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(trifluoromethoxy)aniline
- 4-Fluoro-3-(trifluoromethoxy)aniline
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
3-Fluoro-N-isopropyl-4-(trifluoromethoxy)aniline is unique due to the presence of both a trifluoromethoxy group and a fluoro substituent on the aromatic ring, along with an isopropyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11F4NO |
|---|---|
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
3-fluoro-N-propan-2-yl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H11F4NO/c1-6(2)15-7-3-4-9(8(11)5-7)16-10(12,13)14/h3-6,15H,1-2H3 |
Clave InChI |
GYCDTPGAUKKWQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC(=C(C=C1)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13721518.png)




![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)




![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
